molecular formula C20H21N3O2S B12587307 Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Cat. No.: B12587307
M. Wt: 367.5 g/mol
InChI Key: KQTRHSRSNLRXPX-UHFFFAOYSA-N
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Description

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various acetamide precursors. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the acetamide group through nucleophilic substitution reactions.

    Thioether Formation: Formation of the thioether linkage by reacting quinazoline derivatives with thiol-containing compounds.

    Methoxyethylation: Introduction of the methoxyethyl group under specific reaction conditions, often involving alkylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Using chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions to form sulfoxides or sulfones.

    Reduction: Reduction of functional groups to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures.

    Thioether-Containing Compounds: Molecules with thioether linkages.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting specialized chemical databases, scientific literature, and industry reports is recommended.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)19-22-17-6-4-3-5-16(17)20(23-19)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

KQTRHSRSNLRXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCCOC

Origin of Product

United States

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